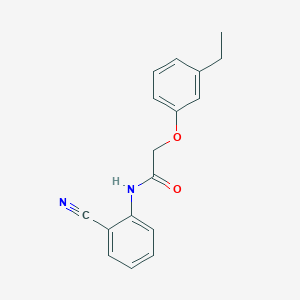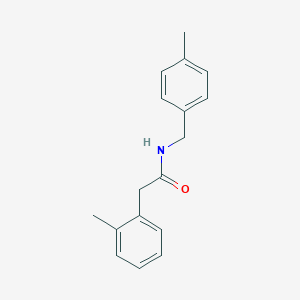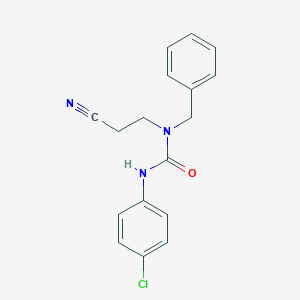![molecular formula C19H22N2O3 B240448 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAB is a small molecule inhibitor that targets specific enzymes involved in cellular processes, making it a valuable tool for studying the mechanisms of biological systems.
作用機序
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide works by binding to the active site of ALDH, preventing the enzyme from catalyzing the oxidation of aldehydes. This leads to an accumulation of toxic aldehydes, which can induce cell death or sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the differentiation of neural stem cells, leading to the maintenance of a stem cell phenotype.
実験室実験の利点と制限
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has several advantages as a tool for studying biological systems. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for ALDH. However, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide also has limitations, including potential off-target effects and the need for specialized equipment and expertise for synthesis.
将来の方向性
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has significant potential for further research in various scientific fields. Some potential future directions include:
1. Further studies on the specific mechanisms of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in cancer cells and the development of new therapeutic strategies based on these mechanisms.
2. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide as a tool for studying the role of ALDH in various biological systems.
3. Development of new synthetic methods for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide that are more efficient and scalable.
4. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
5. Exploration of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in other scientific fields, such as neuroscience and immunology.
合成法
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxybenzoyl chloride with 4-aminophenol to form 4-ethoxybenzamide. The second step involves the reaction of 4-ethoxybenzamide with N,N-dimethylglycine to form N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide.
科学的研究の応用
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been extensively studied in various scientific fields, including cancer research, developmental biology, and stem cell research. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the oxidation of aldehydes, which has important implications in cancer research. Inhibition of ALDH activity by N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
特性
製品名 |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-11-7-15(8-12-17)19(23)20-16-9-5-14(6-10-16)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
InChIキー |
MXOJFGRJKJFVRV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)


![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
